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molecular formula C17H26N4O2S B8526497 1,1-Bis-(cyclohexyl)-5-(2-thiazolyl) biuret CAS No. 919775-38-5

1,1-Bis-(cyclohexyl)-5-(2-thiazolyl) biuret

Cat. No. B8526497
M. Wt: 350.5 g/mol
InChI Key: CPGPUYYSIMXQET-UHFFFAOYSA-N
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Patent
US07999114B2

Procedure details

Prepared as described in General Procedure 2. To chlorocarbonyl isocyanate (0.2 g) in tetrahydrofuran at −20-0° C. was added dicyclohexylamine (1 equivalent) and triethylamine (0.27 mL). After 20 min 2-aminothiazole (0.2 g) was added and the reaction allowed to warm to room temperature over 3 h and stirred overnight at room temperature. The reaction mixture was partially concentrated. The crude product was then dissolved in tetrahydrofuran and purified by flash chromatography (Eluant 20 dichloromethane:1 methanol).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([N:4]=[C:5]=[O:6])=[O:3].[CH:7]1([NH:13][CH:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.C(N(CC)CC)C.[NH2:27][C:28]1[S:29][CH:30]=[CH:31][N:32]=1>O1CCCC1>[CH:14]1([N:13]([CH:7]2[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]2)[C:2]([NH:4][C:5]([NH:27][C:28]2[S:29][CH:30]=[CH:31][N:32]=2)=[O:6])=[O:3])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC(=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Name
Quantity
0.27 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
NC=1SC=CN1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was partially concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was then dissolved in tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (Eluant 20 dichloromethane:1 methanol)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(CCCCC1)N(C(=O)NC(=O)NC=1SC=CN1)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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